molecular formula C13H16F2O2 B6311525 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole CAS No. 2088942-06-5

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole

Cat. No. B6311525
CAS RN: 2088942-06-5
M. Wt: 242.26 g/mol
InChI Key: GAHBKCSAFDLSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole is a heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. The compound is an aromatic aldehyde, containing both a dioxole ring and a difluorinated ring connected by an isopropyl side chain. This compound has been studied for its potential as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as for its potential therapeutic applications.

Scientific Research Applications

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential applications in medicinal chemistry and biochemistry. The compound has been used as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds. It has also been studied for its potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential ability to inhibit the enzyme 5-lipoxygenase. This enzyme plays a key role in the production of leukotrienes, which are pro-inflammatory mediators that are involved in the pathogenesis of a number of diseases, including asthma, atherosclerosis, and arthritis. 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been found to inhibit the activity of 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has been studied for its potential biochemical and physiological effects. The compound has been found to inhibit the enzyme 5-lipoxygenase, and thus may be useful as a therapeutic agent for the treatment of diseases such as asthma, atherosclerosis, and arthritis. In addition, the compound has been found to have antioxidant and anti-inflammatory effects. Additionally, the compound has been found to have potential anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively easy to synthesize, and can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. Additionally, the compound has been found to have potential therapeutic applications, such as its ability to inhibit the enzyme 5-lipoxygenase and its potential to inhibit the growth of certain types of cancer cells. However, the compound also has some limitations, such as its potential toxicity and its potential to cause skin irritation.

Future Directions

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole has potential for further research and development. Future research could focus on further elucidating the biochemical and physiological effects of the compound, as well as exploring its potential therapeutic applications. Additionally, research could be done to explore the potential toxicity and skin irritation associated with the compound, as well as exploring potential methods to reduce these effects. Other potential future research directions include exploring the potential of the compound as a synthetic intermediate in the synthesis of pharmaceuticals and other compounds, as well as exploring its potential applications in other areas of medicinal chemistry and biochemistry.

Synthesis Methods

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole can be synthesized via a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and a direct arylation. The Grignard reagent method involves the addition of a Grignard reagent to a difluorobenzaldehyde, followed by hydrolysis to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole. The palladium-catalyzed reaction involves the addition of a palladium catalyst to a difluorobenzaldehyde, followed by a Heck reaction to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole. The direct arylation method involves the addition of a difluorobenzaldehyde to an aryl halide, followed by a Heck reaction to form 5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole.

properties

IUPAC Name

2,2-difluoro-5,6-di(propan-2-yl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-7(2)9-5-11-12(6-10(9)8(3)4)17-13(14,15)16-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHBKCSAFDLSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1C(C)C)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diisopropyl-2,2-difluoro-1,3-benzodioxole

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